GC Retention Index on Polar Stationary Phase: Para (1‑Hexyl‑4‑methylbenzene) vs. Ortho Isomer
On a PEG‑40M capillary column (50 m) at 100 °C, 1‑hexyl‑4‑methylbenzene elutes significantly earlier than its ortho counterpart. The para isomer’s retention index is 1601, while the ortho isomer (1‑hexyl‑2‑methylbenzene) gives 1622 [1]. This 21‑unit difference is analytically meaningful and allows unambiguous identification in complex hydrocarbon mixtures.
| Evidence Dimension | Kovats retention index (polar column, PEG‑40M, 100 °C) |
|---|---|
| Target Compound Data | I = 1601 |
| Comparator Or Baseline | 1‑Hexyl‑2‑methylbenzene (ortho): I = 1622 |
| Quantified Difference | ΔI = –21 index units (para elutes earlier) |
| Conditions | Capillary column, PEG‑40M (50 m), 100 °C; data from Nesterov et al. (2000) [1]. |
Why This Matters
The 21‑unit negative shift relative to the ortho isomer provides a robust GC fingerprint for identity confirmation and purity assessment, essential when the isomer is used as a reference standard or must be distinguished from co‑eluting isobaric impurities.
- [1] Nesterov, I.A.; Nesterova, T.N.; Pimerzin, A.A.; Tsvetkov, V.S. Thermodynamics of alkylbenzene sorption and evaporation. IV. Enthalpies of evaporation and thermodynamics characteristics of sorption by stationary phases OV-101 and PEG-40M. Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol. 2000, 43, 39–45. Data compiled in NIST Chemistry WebBook: 1‑Methyl‑4‑n‑hexylbenzene (I=1601); 1‑Methyl‑2‑n‑hexylbenzene (I=1622). View Source
